![molecular formula C22H21Cl2N3O3S B3018782 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1023939-04-9](/img/structure/B3018782.png)

5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

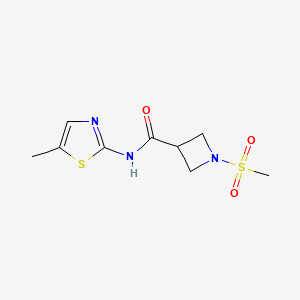

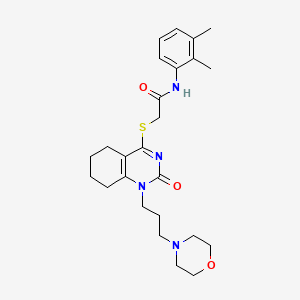

The compound "5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimalarial and anticancer properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the use of heterocyclization reactions. For instance, a modified Grimmel's method was optimized for the N-heterocyclization of amino acid-linked sulphonamide, leading to the formation of 2,3-disubstituted quinazolinones . Additionally, the synthesis of substituted benzoquinazolinones involved palladium-catalyzed Buchwald–Hartwig coupling reactions, which is a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents to enhance biological activity. The compound of interest contains a dichlorobenzylsulfanyl group and an isopropyl group, which may influence its binding affinity to biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical transformations. For example, the inherent lactam moiety in triazoloquinazolinones can be chemically transformed to access a variety of derivatives . Similarly, the compound may also undergo transformations that could be exploited to create new derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as sulfanyl groups and halogens can affect properties like solubility, stability, and reactivity. The compound "this compound" likely possesses unique properties that could be beneficial for its biological activity, as seen in other quinazolinone derivatives .

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antibacterial Effects

A study explored a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, related to the chemical compound , for their suppressive activity against Plasmodium berghei, a cause of malaria in mice. Although the analogues were not as active as a specific quinazoline, they offer insights into potential antimalarial effects (Elslager et al., 1978).

Anticancer Activity

Another study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity against specific cell lines. This highlights the potential application of similar compounds in cancer research (Nowak et al., 2015).

Diuretic Agents

Research into quinazolin‐4(3H)‐one derivatives containing either a thiazole or a 1,3,4‐thiadiazole moiety indicated that certain compounds showed significant diuretic activity. This suggests potential applications in treatments requiring diuresis (Maarouf et al., 2004).

Antimicrobial Activities

A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives displayed antimicrobial activities against various bacterial strains and fungi, indicating the potential of related compounds in antimicrobial treatments (Shi et al., 2013).

Antitumor Activity

A series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives were found to inhibit a human mammary carcinoma cell line, suggesting the relevance of similar compounds in antitumor research (Georgey, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the Human receptor protein tyrosine phosphatase gamma (RPTPγ) . RPTPγ is a type of enzyme known as a phosphatase that plays a crucial role in cellular signaling processes.

Mode of Action

The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme .

Result of Action

The molecular effect of the compound’s action is the disruption of the catalytic cycle of RPTPγ, which inhibits the enzyme’s activity . This can lead to alterations in cellular signaling pathways, potentially affecting cell growth and differentiation.

Eigenschaften

IUPAC Name |

5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3S/c1-11(2)19-21(28)26-20-13-8-17(29-3)18(30-4)9-16(13)25-22(27(19)20)31-10-12-5-6-14(23)15(24)7-12/h5-9,11,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWZGCUPMOGQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)